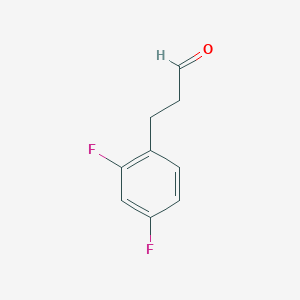

3-(2',4'-Difluorophenyl)propionaldehyde

Description

BenchChem offers high-quality 3-(2',4'-Difluorophenyl)propionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2',4'-Difluorophenyl)propionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYDRHVTSAMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309824 | |

| Record name | 2,4-Difluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057670-89-9 | |

| Record name | 2,4-Difluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057670-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation of 3 2,4 Difluorophenyl Propan 1 Ol:this is a Standard Method for Preparing Aldehydes.wikipedia.orgto Prevent Over Oxidation to the Carboxylic Acid 3 2,4 Difluorophenyl Propionic Acid , a Mild Oxidizing Agent and Specific Reaction Conditions Are Necessary.sigmaaldrich.comsavemyexams.comyoutube.comthe Aldehyde Product, Being More Volatile Than the Starting Alcohol, is Often Distilled off As It Forms.wikipedia.orgyoutube.com

Reagents: A mixture of an oxidizing agent like potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄) is commonly used. wikipedia.orgsavemyexams.com

Procedure: The alcohol is slowly added to the cooled oxidizing mixture. The reaction is then gently heated, and the resulting aldehyde is immediately distilled from the reaction mixture to prevent further oxidation. wikipedia.orgphysicsandmathstutor.com

Alternative Synthetic Strategies:other Modern Synthetic Methods Can Also Be Adapted to Produce This Compound. for Instance, the Synthesis of the Similar 3 3 Trifluoromethylphenyl Propanal, a Key Intermediate for the Drug Cinacalcet, Involves a Mizoroki–heck Cross Coupling Reaction.nih.govthis Type of Palladium Catalyzed Reaction Could Potentially Be Adapted by Coupling an Appropriate Difluorinated Benzene Derivative with an Acrolein Equivalent, Followed by Hydrogenation and Hydrolysis to Yield the Target Aldehyde.nih.gov

Traditional Synthetic Approaches to Substituted Propionaldehydes

Traditional methods for synthesizing substituted propionaldehydes often rely on well-established reaction pathways, including the oxidation of alcohol precursors and a variety of carbon-carbon bond formation strategies.

Oxidation of Corresponding Alcohol Precursors

A primary and straightforward method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. chemguide.co.uksavemyexams.com In the case of 3-(2',4'-Difluorophenyl)propionaldehyde, the precursor would be 3-(2',4'-Difluorophenyl)propan-1-ol. This oxidation can be achieved using a range of oxidizing agents. organic-chemistry.org

Commonly, a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid is employed. chemguide.co.ukwikipedia.org To obtain the aldehyde and prevent over-oxidation to the carboxylic acid, the reaction conditions must be carefully controlled. chemguide.co.uksavemyexams.com This typically involves using an excess of the alcohol and distilling off the aldehyde as it is formed due to its lower boiling point. chemguide.co.ukwikipedia.org

Other reagents can also be utilized for this transformation, offering varying degrees of selectivity and milder reaction conditions. These include:

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation. mdpi.com

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that allows for the efficient and selective oxidation of primary alcohols to aldehydes under mild conditions.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

The choice of oxidizing agent often depends on the specific substrate and the desired scale of the reaction, balancing factors like cost, availability, and functional group tolerance.

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes

| Oxidizing Agent/System | Typical Reaction Conditions | Key Features |

| Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Heating with distillation of the aldehyde product. chemguide.co.uk | Strong oxidant, cost-effective, but can lead to over-oxidation to carboxylic acid if not controlled. chemguide.co.uksavemyexams.com |

| Pyridinium Chlorochromate (PCC) | Room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com | Milder than dichromate, good yields, minimizes over-oxidation. mdpi.com |

| Dess-Martin Periodinane (DMP) | Room temperature in chlorinated solvents. | High selectivity, mild conditions, but the reagent can be expensive and shock-sensitive. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperatures (e.g., -78 °C) in an inert solvent. | Excellent for sensitive substrates, high yields, avoids heavy metals. |

Carbon-Carbon Bond Formation Strategies

An alternative to the oxidation of a pre-existing propanol (B110389) chain is the construction of the carbon skeleton through various carbon-carbon bond-forming reactions, followed by subsequent transformations to yield the desired aldehyde.

The aldol condensation is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing precursors to 3-(2',4'-Difluorophenyl)propionaldehyde, a crossed aldol condensation between 2,4-difluorobenzaldehyde (B74705) and acetaldehyde (B116499) could be envisioned. youtube.com This would initially form 3-hydroxy-3-(2,4-difluorophenyl)propanal, which can then be dehydrated to yield (E/Z)-3-(2,4-difluorophenyl)acrylaldehyde. Subsequent reduction of the carbon-carbon double bond would then provide the target propionaldehyde (B47417).

The reaction is typically catalyzed by a base, which deprotonates the alpha-carbon of acetaldehyde to form an enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-difluorobenzaldehyde. youtube.com The resulting aldol addition product can then undergo elimination of water, often promoted by heat, to give the α,β-unsaturated aldehyde. youtube.com

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.com These reactions can be employed to create an unsaturated precursor to 3-(2',4'-Difluorophenyl)propionaldehyde.

In a Wittig approach, 2,4-difluorobenzaldehyde would be reacted with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, to form 3-(2,4-difluorophenyl)acrylaldehyde. masterorganicchemistry.comscribd.com The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate (B1237965) carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org In this variant, 2,4-difluorobenzaldehyde would be treated with the anion of a phosphonate ester, such as diethyl 2-oxoethylphosphonate, to yield the α,β-unsaturated aldehyde. nih.gov The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. tcichemicals.com This reaction can be instrumental in synthesizing the necessary precursors that contain the 2,4-difluorophenyl moiety. acs.org For instance, a boronic acid or ester containing the propanal or a protected propenal fragment could be coupled with a 2,4-difluorophenyl halide. researchgate.net

Alternatively, 2,4-difluorophenylboronic acid can be coupled with a suitable vinyl or allyl halide that bears a protected aldehyde functionality. mdpi.com For example, a Heck-type reaction between an aryl halide and an alkene like acrolein diethyl acetal (B89532) has been used to synthesize similar 3-arylpropionaldehyde precursors. nih.gov This approach introduces the difluorophenyl group onto a pre-formed three-carbon chain.

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, newer synthetic protocols are being developed. researchgate.netnih.gov These methods often focus on improving atom economy, using less toxic reagents, and reducing energy consumption. researchgate.netchemijournal.com

For the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde and related compounds, this could involve:

Catalytic Aerobic Oxidation: The use of molecular oxygen from the air as the terminal oxidant in the oxidation of 3-(2',4'-difluorophenyl)propan-1-ol, mediated by a catalyst system (e.g., Fe(NO₃)₃·9H₂O/TEMPO/NaCl), presents a greener alternative to stoichiometric chromium-based oxidants. researchgate.net This avoids the generation of large amounts of heavy metal waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.net This has been applied to reactions like the Mizoroki-Heck cross-coupling to prepare precursors for substituted 3-phenylpropanals. nih.gov

Reactions in Aqueous Media: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. The development of water-soluble catalysts and surfactants can facilitate reactions like aldol condensations in aqueous environments. researchgate.net

These advanced protocols not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic routes.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Precursors | Main Transformation | Advantages | Disadvantages |

| Alcohol Oxidation | 3-(2',4'-Difluorophenyl)propan-1-ol | Oxidation chemguide.co.uk | Direct, often high-yielding. | Potential for over-oxidation; some oxidants are toxic. chemguide.co.uk |

| Aldol Condensation | 2,4-Difluorobenzaldehyde, Acetaldehyde | C-C bond formation, dehydration, reduction. | Readily available starting materials. | Multi-step process; potential for side reactions. |

| Wittig/HWE Reaction | 2,4-Difluorobenzaldehyde, Phosphorus ylide/phosphonate | Olefination, reduction. masterorganicchemistry.comwikipedia.org | Good control over double bond formation. wikipedia.org | Stoichiometric phosphine (B1218219) oxide/phosphate byproduct. |

| Cross-Coupling | 2,4-Difluorophenyl halide/boronic acid, 3-carbon synthon with aldehyde | C-C bond formation. tcichemicals.com | High functional group tolerance; modular approach. | Requires catalyst, sometimes expensive ligands. |

| Green Protocols | Varies (e.g., alcohol, aryl halide) | Catalytic oxidation, microwave-assisted coupling. nih.govresearchgate.net | Environmentally friendly, potentially faster. researchgate.net | Catalyst development can be complex. |

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of aryl propionaldehydes, including 3-(2',4'-Difluorophenyl)propionaldehyde, catalytic strategies such as palladium-catalyzed cross-coupling reactions followed by reduction are particularly relevant.

A notable example of a catalytic approach that can be adapted for the synthesis of 3-substituted phenylpropanals is the Mizoroki-Heck cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl halide with an alkene. For the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, a process was developed involving the Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium(II) acetate (B1210297) in the presence of tetrabutylammonium (B224687) acetate. nih.gov This initial coupling is followed by a catalytic hydrogenation step to reduce the resulting carbon-carbon double bond. nih.gov This cascade process, utilizing the same palladium catalyst for both steps, exemplifies an efficient use of the catalytic system. nih.gov

This methodology can be conceptually applied to the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde, starting from 1-bromo-2,4-difluorobenzene (B57218) and acrolein diethyl acetal. The subsequent hydrogenation of the unsaturated intermediate would yield the saturated acetal, which can then be hydrolyzed to afford the target aldehyde. The use of a palladium catalyst is crucial for both the C-C bond formation and the subsequent reduction, highlighting the versatility of catalytic methods. nih.gov

Another catalytic approach involves the formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) in a palladium-catalyzed reductive carbonylation. researchgate.net This method offers a direct route to aryl aldehydes and has been successfully applied to a variety of (hetero)aryl bromides. researchgate.net The use of syngas is advantageous from a sustainability perspective as it is an inexpensive and atom-economic source of the formyl group. nih.gov

A general five-step methodology for the synthesis of 3-propanaldehydes from aldehydes has also been reported, which involves a Knoevenagel condensation with Meldrum's acid, followed by reduction and subsequent hydrolysis and decarboxylation to generate the corresponding 3-propanoic acid derivative. bham.ac.uk The final steps involve the reduction of the carboxylic acid to an alcohol, which is then oxidized to the target aldehyde. bham.ac.uk Each of these steps can be optimized using catalytic methods to improve efficiency and yield.

Table 1: Overview of Potential Catalytic Approaches

| Catalytic Reaction | Starting Materials | Key Catalyst | Potential Intermediate | Final Product |

| Mizoroki-Heck and Hydrogenation | 1-Bromo-2,4-difluorobenzene, Acrolein diethyl acetal | Palladium(II) acetate | 3-(2',4'-Difluorophenyl)propenal diethyl acetal | 3-(2',4'-Difluorophenyl)propionaldehyde |

| Reductive Carbonylation | 1-Bromo-2,4-difluorobenzene, Syngas (CO/H₂) | Palladium catalyst | - | 3-(2',4'-Difluorophenyl)propionaldehyde |

| Knoevenagel Condensation Route | 2,4-Difluorobenzaldehyde, Meldrum's acid | Organocatalyst | 3-(2',4'-Difluorophenyl)propanoic acid | 3-(2',4'-Difluorophenyl)propionaldehyde |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde and related compounds can significantly enhance the efficiency of the synthetic process.

In the context of the palladium-catalyzed synthesis of 3-(3-trifluoromethylphenyl)propanal, it was demonstrated that microwave conditions could significantly reduce reaction times without compromising the selectivity or yield of the reaction. nih.gov This suggests that a similar microwave-assisted approach could be highly effective for the Mizoroki-Heck coupling and subsequent hydrogenation steps in the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde. The rapid and uniform heating provided by microwaves can lead to a more efficient catalytic cycle and faster conversion of reactants to products. researchgate.net

Microwave irradiation has been successfully employed in a variety of other organic transformations, including the synthesis of heterocyclic compounds and the promotion of multicomponent reactions. nih.govdpkmr.edu.inmdpi.com For instance, the synthesis of various substituted phenyl derivatives has been achieved with significantly reduced reaction times under microwave heating. nih.gov These examples underscore the broad applicability of microwave technology in accelerating organic reactions.

A key advantage of microwave-assisted synthesis is the ability to rapidly screen and optimize reaction conditions. nih.gov The precise temperature and pressure control offered by modern microwave reactors allows for the fine-tuning of parameters to maximize the yield of the desired product.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical for 3-(2',4'-Difluorophenyl)propionaldehyde Synthesis)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Temperature Gradient | Non-uniform | Uniform |

| Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often minimized |

Solvent-Free Reaction Conditions

The move towards more environmentally benign chemical processes has led to an increased interest in solvent-free reactions. researchgate.netcmu.edu Performing reactions without a solvent can reduce waste, simplify purification processes, and lower costs. rsc.org While challenging for some transformations, many reactions can be effectively carried out under solvent-free conditions, often with the aid of solid supports or by simply grinding the reactants together. researchgate.netcmu.edu

For the synthesis of aromatic aldehydes and their derivatives, several solvent-free methods have been developed. For example, the chemoselective protection of aldehydes has been achieved on the surface of alumina-sulfuric acid under solvent-free conditions. tandfonline.com The Knoevenagel condensation, a key step in one of the potential synthetic routes to 3-(2',4'-Difluorophenyl)propionaldehyde, has been successfully performed under solvent-free conditions using reusable ionic liquids as catalysts. rsc.org

The combination of microwave irradiation and solvent-free conditions can be particularly powerful, leading to rapid, efficient, and clean chemical transformations. mdpi.com This synergistic approach has been successfully applied to the synthesis of various organic compounds.

Atom Economy and Sustainable Synthesis Considerations

The principles of green chemistry, particularly atom economy, are integral to the design of sustainable synthetic routes. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comresearchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

When evaluating the synthetic methodologies for 3-(2',4'-Difluorophenyl)propionaldehyde, it is crucial to consider their atom economy. For instance, addition reactions and rearrangements typically have 100% atom economy, as all the atoms of the reactants are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. nih.gov

Sustainable synthesis also encompasses other factors such as the use of renewable feedstocks, the reduction of energy consumption, and the use of non-toxic and recyclable reagents and catalysts. dovepress.comeurekalert.org The implementation of microwave-assisted synthesis and solvent-free conditions directly contributes to a more sustainable process by reducing energy usage and eliminating solvent waste. mdpi.com Furthermore, the development of recyclable catalysts is a key area of research in green chemistry, as it can significantly reduce the environmental impact and cost of catalytic processes. nih.gov

By carefully selecting reaction pathways and conditions that maximize atom economy and minimize environmental impact, the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde can be achieved in a manner that is both efficient and sustainable. numberanalytics.comresearchgate.net

Reactivity and Organic Transformations of 3 2 ,4 Difluorophenyl Propionaldehyde

Electrophilic and Nucleophilic Character of the Carbonyl Group

The carbonyl group (C=O) in 3-(2',4'-Difluorophenyl)propionaldehyde is the molecule's primary reactive center. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is significantly polarized, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). masterorganicchemistry.comlibretexts.org This inherent polarity makes the carbonyl carbon a prime target for attack by various nucleophiles. wikipedia.org Aldehydes, in general, are more reactive towards nucleophilic attack than ketones. This heightened reactivity is attributed to two main factors: less steric hindrance around the carbonyl carbon and a greater partial positive charge on the carbonyl carbon, as aldehydes have only one electron-donating alkyl group compared to the two found in ketones. libretexts.orgkhanacademy.org In 3-(2',4'-Difluorophenyl)propionaldehyde, the electron-withdrawing nature of the difluorophenyl group further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes and ketones. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. fiveable.melibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org This process is also referred to as a 1,2-nucleophilic addition. wikipedia.org

For 3-(2',4'-Difluorophenyl)propionaldehyde, a wide array of nucleophiles can participate in this reaction, leading to a diverse range of products.

Key Nucleophilic Addition Reactions:

Hydration: In the presence of water and an acid or base catalyst, the aldehyde can exist in equilibrium with its corresponding geminal diol (hydrate). libretexts.orgwikipedia.org

Acetal (B89532) Formation: Reaction with alcohols under acidic conditions forms hemiacetals and subsequently acetals, which are useful as protecting groups for the carbonyl functionality. libretexts.orgwikipedia.org

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis. fiveable.melibretexts.org

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent nucleophiles that add to the carbonyl group to form secondary alcohols after an acidic workup. wikipedia.org

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 3-(2',4'-Difluorophenyl)propan-1-ol. libretexts.orgwikipedia.org

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Water (H₂O) | H⁺ or OH⁻ catalyst | Gem-diol (Hydrate) |

| Alcohol (R'OH) | H⁺ catalyst | Acetal |

| Cyanide (CN⁻) | HCN / KCN | Cyanohydrin |

| Organometallic (R'⁻) | R'MgBr or R'Li, then H₃O⁺ | Secondary Alcohol |

| Hydride (H⁻) | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary Alcohol |

Carbonyl Activation and Reactivity Modulation in Catalytic Processes

To enhance the reactivity of the carbonyl group, particularly with weaker nucleophiles, catalytic activation is often employed. This typically involves the use of Lewis acids or Brønsted acids, which coordinate to the carbonyl oxygen. This coordination increases the polarization of the C=O bond, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack.

In the context of 3-(2',4'-Difluorophenyl)propionaldehyde, catalytic activation can facilitate a range of transformations. For instance, in Diels-Alder reactions where the aldehyde acts as a dienophile, Lewis acid catalysis can significantly lower the reaction's activation energy. rsc.org More recently, halogen bonding has emerged as a non-covalent interaction capable of activating carbonyl compounds in a manner similar to hydrogen bonding, providing an alternative strategy for catalysis. rsc.orgresearchgate.net This modulation of reactivity is crucial for controlling the outcome of complex synthetic sequences and for the development of asymmetric catalytic processes.

Alpha-Carbon Reactivity: Enolates and Related Species

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in 3-(2',4'-Difluorophenyl)propionaldehyde are acidic. libretexts.orgmsu.edu This acidity stems from the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. patsnap.commasterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org This enolate ion is a powerful nucleophile and serves as a key intermediate in many important carbon-carbon bond-forming reactions. libretexts.orgpatsnap.com

The formation of the enolate is typically achieved by treating the aldehyde with a suitable base. wikipedia.org The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although for a simple aldehyde like 3-(2',4'-Difluorophenyl)propionaldehyde, only one enolate structure is possible.

Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an enolate to another carbonyl compound. libretexts.orgpatsnap.com The self-condensation of 3-(2',4'-Difluorophenyl)propionaldehyde in the presence of a base (like sodium hydroxide) would yield a β-hydroxy aldehyde, known as the aldol addition product. youtube.com This product can subsequently undergo dehydration (loss of a water molecule) upon heating or under acidic conditions to form an α,β-unsaturated aldehyde, a process known as aldol condensation. youtube.comthieme-connect.de

Furthermore, 3-(2',4'-Difluorophenyl)propionaldehyde can participate in "crossed" or "mixed" aldol reactions, where it acts as the enolate donor and reacts with a different aldehyde or ketone that cannot form an enolate itself (e.g., formaldehyde (B43269) or benzaldehyde). libretexts.orgmsu.edu This approach is synthetically valuable as it minimizes the formation of side products from self-condensation. libretexts.org The Claisen-Schmidt reaction is a specific type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking α-hydrogens. libretexts.org

| Reaction Type | Reactants | Key Intermediate | Final Product (after dehydration) |

|---|---|---|---|

| Self-Condensation | Two molecules of 3-(2',4'-Difluorophenyl)propionaldehyde | Enolate of 3-(2',4'-Difluorophenyl)propionaldehyde | α,β-Unsaturated Aldehyde Dimer |

| Crossed-Aldol | 3-(2',4'-Difluorophenyl)propionaldehyde + Formaldehyde | Enolate of 3-(2',4'-Difluorophenyl)propionaldehyde | α-(2,4-Difluorophenylethyl)acrolein |

| Crossed-Aldol (Claisen-Schmidt) | 3-(2',4'-Difluorophenyl)propionaldehyde + Benzaldehyde | Enolate of 3-(2',4'-Difluorophenyl)propionaldehyde | α-(2,4-Difluorophenylethyl)cinnamaldehyde |

Knoevenagel and Mannich-Type Reactions

The nucleophilic character of the enolate or related species derived from 3-(2',4'-Difluorophenyl)propionaldehyde allows it to participate in other important condensation reactions.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active hydrogen" compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate) in the presence of a basic catalyst, often an amine. wikipedia.orgnih.govresearchgate.net The reaction proceeds via nucleophilic addition followed by dehydration to yield a C=C double bond. wikipedia.org

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 3-(2',4'-Difluorophenyl)propionaldehyde), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). wikipedia.orgadichemistry.com The reaction first forms an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the enol formed from 3-(2',4'-Difluorophenyl)propionaldehyde. wikipedia.orgadichemistry.com The final product is a β-amino-carbonyl compound, known as a Mannich base. oarjbp.com

Stereoselective Transformations at the Alpha-Position

When a new stereocenter is created at the α-carbon during reactions such as alkylation or aldol additions, controlling the stereochemistry is often a significant synthetic challenge. Modern synthetic methods employ chiral auxiliaries, chiral catalysts, or chiral reagents to influence the facial selectivity of the enolate's reaction with an electrophile. wiley-vch.de

For 3-(2',4'-Difluorophenyl)propionaldehyde, its enolate could be reacted with an alkyl halide in an asymmetric alkylation reaction. By using a chiral ligand or catalyst, it is possible to direct the alkylation to one face of the planar enolate, leading to an excess of one enantiomer of the α-substituted product. nih.gov Similarly, in aldol reactions, the use of chiral Lewis acids or organocatalysts can control the absolute stereochemistry of the newly formed β-hydroxy group and, if applicable, the α-position, leading to highly stereoselective C-C bond formation. wiley-vch.de

Oxidative Transformations of the Aldehyde Moiety

The aldehyde group in 3-(2',4'-Difluorophenyl)propionaldehyde is susceptible to oxidation, a common transformation that elevates the oxidation state of the carbonyl carbon. This can be achieved through various controlled pathways or more complex rearrangements leading to deformylation.

The controlled oxidation of 3-(2',4'-Difluorophenyl)propionaldehyde to its corresponding carboxylic acid, 3-(2,4-Difluorophenyl)propanoic acid, is a fundamental and efficient transformation. This reaction is a cornerstone in synthetic chemistry, allowing for the conversion of an aldehyde into a stable and versatile carboxylic acid functional group. A variety of oxidizing agents can be employed, ranging from classic stoichiometric reagents to modern catalytic systems.

Common laboratory and industrial methods utilize strong oxidants. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from potassium dichromate and sulfuric acid) are effective for this transformation. vanderbilt.eduphysicsandmathstutor.com The reaction typically proceeds by hydrating the aldehyde to a geminal diol, which is then further oxidized to the carboxylic acid. To prevent over-oxidation and side reactions, careful control of reaction conditions such as temperature and reagent stoichiometry is crucial. physicsandmathstutor.com

More contemporary and "greener" approaches often employ catalytic methods that use milder and more environmentally benign terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.govrsc.org Supported metal nanoparticle catalysts (e.g., Pt, Au) have shown high efficacy in the selective oxidation of aldehydes. rsc.org Another widely used method is the TEMPO-catalyzed oxidation, where (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl serves as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite.

The successful synthesis and commercial availability of the product, 3-(2,4-Difluorophenyl)propionic acid, underscores the reliability of these oxidative pathways.

Table 1: Representative Conditions for Controlled Aldehyde Oxidation This table presents generalized conditions for aldehyde oxidation. Specific substrate and reagent ratios may vary.

| Oxidizing System | Typical Conditions | Product | Key Advantages/Disadvantages |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous acidic solution, heating under reflux. physicsandmathstutor.com | Carboxylic Acid | Advantage: Inexpensive and effective. Disadvantage: Uses stoichiometric toxic chromium. |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often buffered. vanderbilt.edu | Carboxylic Acid | Advantage: Strong and versatile oxidant. Disadvantage: Can be non-selective, potential for C-C bond cleavage. |

| Molecular Oxygen (O₂) / Catalyst | Catalyst (e.g., supported Pt, Au), often under pressure. rsc.org | Carboxylic Acid | Advantage: Green (uses air), high atom economy. Disadvantage: May require specialized equipment. |

| TEMPO / Co-oxidant (e.g., NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst. | Carboxylic Acid | Advantage: High selectivity, mild conditions. Disadvantage: Catalyst and co-oxidant cost. |

Oxidative deformylation is a more complex transformation where the aldehyde group is cleaved from the molecule. mdpi.commanchester.ac.uk This reaction is less common than simple oxidation but is significant in certain biological and synthetic contexts, such as in the biosynthesis of hormones by cytochrome P450 enzymes. manchester.ac.uk The reaction converts an aldehyde (R-CHO) into the corresponding deformylated product (R-H) and formic acid or its equivalent. wikipedia.org

For an arylpropionaldehyde like 3-(2',4'-Difluorophenyl)propionaldehyde, an analogous transformation has been studied extensively using 2-phenylpropionaldehyde (2-PPA) as a model substrate. mdpi.comnih.gov These reactions are often catalyzed by biomimetic metal–dioxygen complexes that mimic the action of metalloenzymes. nih.gov

The mechanism is believed to be initiated by the abstraction of the hydrogen atom from the α-carbon (the carbon adjacent to the carbonyl group). mdpi.com This generates a radical intermediate. The subsequent steps involve reaction with an activated oxygen species, leading to the cleavage of the C-C bond between the α-carbon and the carbonyl carbon. nih.gov One proposed pathway involves the formation of a peroxyhemiacetal adduct, which then undergoes homolytic C-C bond cleavage to release formic acid and the final product. manchester.ac.uk The presence of an α-hydrogen is essential for this mechanistic pathway. mdpi.com

Reductive Transformations of the Aldehyde Moiety

Reduction of the aldehyde group is a fundamental transformation that provides access to primary alcohols. This process involves the formal addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

The selective reduction of 3-(2',4'-Difluorophenyl)propionaldehyde to the corresponding primary alcohol, 3-(2,4-difluorophenyl)propan-1-ol, can be accomplished with high efficiency using metal hydride reagents. libretexts.orgyoutube.com The most common and versatile reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.org It readily reduces aldehydes and ketones while being generally unreactive towards less reactive carbonyl groups such as esters or carboxylic acids, making it highly chemoselective. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion from the BH₄⁻ species onto the carbonyl carbon. libretexts.org

Lithium aluminum hydride is a much more powerful reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction must be carefully quenched with water or acid in a subsequent step. youtube.com

For the specific conversion of an aldehyde to a primary alcohol, the milder conditions and higher chemoselectivity of sodium borohydride often make it the reagent of choice. libretexts.org Other specialized reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or various borane (B79455) complexes, can also be employed, sometimes offering unique selectivity profiles, particularly at low temperatures. nih.gov

Table 2: Common Reagents for Selective Aldehyde Reduction

| Reducing Agent | Typical Solvent | Product | Selectivity and Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol. libretexts.org | Primary Alcohol | Highly selective for aldehydes and ketones. Unreactive towards esters and carboxylic acids. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether. libretexts.org | Primary Alcohol | Very powerful; reduces most carbonyl and carboxyl functional groups. Requires anhydrous conditions and a separate workup step. youtube.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, THF. nih.gov | Primary Alcohol | Can be used at low temperatures to achieve high selectivity. Also reduces esters to aldehydes. |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov Aldehydes are frequent participants in MCRs, acting as the electrophilic carbonyl component. 3-(2',4'-Difluorophenyl)propionaldehyde is a suitable candidate for such reactions, enabling the synthesis of diverse and highly functionalized molecular scaffolds. nih.govnih.gov

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR that couples an amine, a carbonyl compound (such as an aldehyde), and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups on all three components. wikipedia.orgacs.org

In the context of 3-(2',4'-Difluorophenyl)propionaldehyde, it would serve as the aldehyde component. The general mechanism proceeds via the initial condensation of the aldehyde with a primary or secondary amine to form an iminium ion intermediate in situ. This electrophilic iminium ion is then attacked by the nucleophilic organic group transferred from the boronic acid. A key step involves the formation of a tetracoordinate "ate" complex between the boronic acid and the hydroxylamine (B1172632) intermediate (formed from the amine and aldehyde), which facilitates the irreversible transfer of the organic group from boron to the carbon atom. wikipedia.orgacs.org

By varying the amine and boronic acid components, a diverse library of complex amine products can be synthesized from 3-(2',4'-Difluorophenyl)propionaldehyde. For example, reacting it with a secondary amine like morpholine (B109124) and a vinylboronic acid would yield a substituted allylic amine. The reaction's broad scope makes it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgnsf.gov

Table 3: Components of the Petasis Borono-Mannich Reaction

| Component | Role | Example Reactant for 3-(2',4'-Difluorophenyl)propionaldehyde |

|---|---|---|

| Aldehyde | Electrophilic carbonyl source; forms iminium ion. wikipedia.org | 3-(2',4'-Difluorophenyl)propionaldehyde |

| Amine | Nucleophile; condenses with aldehyde. Can be primary or secondary. wikipedia.org | Benzylamine, Morpholine, Glycine methyl ester |

| Organoboronic Acid | Source of the nucleophilic group. wikipedia.org | Phenylboronic acid, Vinylboronic acid, 2-Thiopheneboronic acid |

Other Chemo- and Regioselective Multicomponent Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. Aldehydes are common and crucial components in a vast array of MCRs. While specific literature on the use of 3-(2',4'-Difluorophenyl)propionaldehyde in MCRs is not extensively detailed, its structure makes it a suitable candidate for several well-established multicomponent strategies.

The reactivity of the aldehyde functional group allows it to participate in the initial steps of many MCRs, typically through the formation of an iminium or enamine intermediate. The difluorophenyl group is generally stable under various MCR conditions and can introduce desirable physicochemical properties into the final products. Examples of MCRs where aldehydes like 3-(2',4'-Difluorophenyl)propionaldehyde could be employed include the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction for dihydropyrimidinone synthesis, and isocyanide-based MCRs like the Passerini and Ugi reactions.

For instance, the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, has been successfully applied to fluorophenyl-substituted aldehydes. In one approach to the synthesis of Brequinar, an immunosuppressant, a multicomponent Doebner reaction was employed using 4-fluoroaniline, pyruvic acid, and 4-(2′-fluorophenyl)benzaldehyde. nih.gov This demonstrates the compatibility of the fluorophenyl moiety in such transformations, suggesting that 3-(2',4'-Difluorophenyl)propionaldehyde could similarly be used to generate novel quinoline (B57606) derivatives.

The table below summarizes prominent multicomponent reactions where aromatic aldehydes are key substrates, illustrating the potential applications for 3-(2',4'-Difluorophenyl)propionaldehyde.

| Reaction Name | Components | Product Type | Potential Role of 3-(2',4'-Difluorophenyl)propionaldehyde |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Serves as the aldehyde component to form a complex peptide-like scaffold. |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Acts as the electrophilic carbonyl component. frontiersin.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Provides the C4-aryl substituent in the heterocyclic core. |

| Hantzsch Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | Forms the C4-substituted dihydropyridine framework, a common motif in pharmaceuticals. |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Contributes the substituent at the 2-position of the quinoline ring. nih.gov |

These examples underscore the potential of 3-(2',4'-Difluorophenyl)propionaldehyde as a versatile building block in the diversity-oriented synthesis of complex heterocyclic molecules. mdpi.com

C-H Functionalization and Activation Reactions

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding pre-functionalized starting materials. semanticscholar.org This methodology allows for the conversion of ubiquitous but inert C-H bonds into new C-C or C-heteroatom bonds. 3-(2',4'-Difluorophenyl)propionaldehyde possesses both aromatic C-H bonds on the difluorophenyl ring and aliphatic C-H bonds on the propyl chain, making it an interesting substrate for these modern synthetic methods.

Aromatic C-H Activation

The functionalization of aromatic C-H bonds can often be guided by a directing group within the substrate, which coordinates to a transition metal catalyst and positions it for selective activation of a nearby C-H bond, typically at the ortho position. nih.govnih.gov In 3-(2',4'-Difluorophenyl)propionaldehyde, the aldehyde group can serve as a directing group. While it is a relatively weak coordinator, it can be converted in situ into a more robust transient directing group, such as an imine formed with an amino acid or a primary amine. snnu.edu.cn

This strategy would direct a catalyst, commonly based on palladium(II), rhodium(III), or ruthenium(II), to the C-H bond ortho to the propyl substituent, which is the 6'-position on the 2',4'-difluorophenyl ring. The C-H bond at the 2'-position is replaced by a fluorine atom. Such directed C-H activation could enable a variety of transformations, including:

Arylation: Coupling with arylboronic acids or other aryl sources.

Olefination: Direct alkenylation with activated alkenes (Fujiwara-Morita type reaction).

Annulation: Cascade reactions with alkynes or alkenes to construct new fused ring systems, such as indenes. snnu.edu.cn

The table below outlines general methodologies for the directed C-H activation of aromatic aldehydes that could be applicable to 3-(2',4'-Difluorophenyl)propionaldehyde.

| Catalyst System | Coupling Partner | Transformation | Product Type |

| Pd(II) | Arylboronic Acids | ortho-Arylation | Biaryl Aldehydes |

| Rh(III) | Alkenes / Alkynes | ortho-Alkenylation / Annulation | Cinnamic Aldehyde Derivatives / Indenones |

| Ru(II) | Alkenes | Annulation | Indenes |

| Pd(II) | Acrylates | Heck-type reaction | ortho-Acrylated Aldehydes |

These transformations would yield novel derivatives of 3-(2',4'-Difluorophenyl)propionaldehyde functionalized selectively at the 6'-position, providing rapid access to complex molecular architectures. researchgate.net

Aliphatic C-H Activation Alpha to the Carbonyl

The C-H bonds at the α-position to a carbonyl group (the C2 position of the propionaldehyde (B47417) chain) are acidic and readily functionalized. This classic reactivity is the basis for enolate and enamine chemistry. Modern synthetic methods have expanded this capability through catalytic enantioselective reactions, allowing for the construction of chiral centers.

3-(2',4'-Difluorophenyl)propionaldehyde is an ideal substrate for such transformations. The primary strategies include:

Organocatalysis: Using chiral secondary amines (e.g., proline derivatives), the aldehyde can be converted into a chiral enamine intermediate. This enamine can then react with various electrophiles (for alkylation, amination, fluorination, etc.) to form a new stereocenter at the α-position with high enantioselectivity.

Transition Metal Catalysis: While less common for aldehydes than for ketones or esters, transition metal-catalyzed α-functionalizations are possible. For example, methods involving the formation of a metal enolate can be used for α-arylation or α-alkenylation reactions.

The versatility of α-functionalization is illustrated in the table below, showing potential transformations for a generic 3-arylpropionaldehyde substrate.

| Reaction Type | Catalyst Type | Reagent | Product |

| α-Alkylation | Organocatalyst (Chiral Amine) | Alkyl Halide | α-Alkylated Aldehyde |

| α-Amination | Organocatalyst (Chiral Amine) | Azodicarboxylate | α-Amino Aldehyde Derivative |

| α-Fluorination | Organocatalyst (Chiral Amine) | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro Aldehyde |

| Michael Addition | Organocatalyst (Chiral Amine) | α,β-Unsaturated Ketone/Ester | γ-Keto/Ester Aldehyde |

These methods would allow for the precise introduction of a wide range of functional groups and the creation of a stereocenter at the α-position of 3-(2',4'-Difluorophenyl)propionaldehyde, yielding valuable chiral building blocks for further synthetic endeavors.

Applications in Complex Molecule Synthesis and Chemical Building Blocks

Precursor for Advanced Organic Intermediates

The aldehyde functionality of 3-(2',4'-Difluorophenyl)propionaldehyde is the primary site of its reactivity, allowing it to be transformed into a wide array of more complex intermediates. Aldehydes are fundamental C3 building blocks that can undergo a variety of characteristic reactions including oxidations, reductions, and condensation reactions. wikipedia.orgnih.gov

One significant transformation is its conversion into other functional groups that serve as handles for further molecular elaboration. For instance, aldehydes can be converted into alkynes through homologation reactions, such as by using the Bestmann–Ohira reagent. durham.ac.uk This process extends the carbon chain and introduces a reactive alkyne group, which is a key intermediate for cycloaddition reactions and the synthesis of more complex architectures. durham.ac.uk The general reactivity of propionaldehyde (B47417) as a precursor to intermediates like trimethylolethane (via condensation with formaldehyde) underscores the potential of its fluorinated analogue in creating specialized polymers and resins. wikipedia.org

The following table summarizes key transformations where 3-(2',4'-Difluorophenyl)propionaldehyde acts as a precursor.

| Reaction Type | Reagent/Reaction | Resulting Intermediate | Synthetic Value |

| Homologation | Bestmann–Ohira reagent | 1-(3-alkynyl)-2,4-difluorobenzene | Precursor for cycloadditions, synthesis of triazoles. durham.ac.uk |

| Reduction | Hydride reagents (e.g., NaBH₄) | 3-(2,4-Difluorophenyl)propan-1-ol | Intermediate for ethers, esters, and alkyl halides. |

| Reductive Amination | Amine + Reducing Agent (e.g., NaBH₃CN) | N-substituted 3-(2,4-difluorophenyl)propan-1-amine | Direct route to complex amines. wikipedia.org |

| Aldol (B89426) Condensation | Self-condensation or with other carbonyls | α,β-Unsaturated aldehydes/ketones | Carbon-carbon bond formation, precursor for quinolines. |

This interactive table is based on established aldehyde chemistry.

Role in Heterocyclic Compound Synthesis (e.g., Quinolines, Imidazoles)

Heterocyclic compounds are central to pharmaceutical and agrochemical research, and aldehydes are key starting materials in many classical and modern syntheses of these scaffolds. nih.gov 3-(2',4'-Difluorophenyl)propionaldehyde is a valuable component for building heterocyclic rings that incorporate the 2,4-difluorophenyl moiety.

Quinolines: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. iipseries.org Several named reactions for quinoline synthesis, such as the Combes, Skraup, and Doebner-von Miller syntheses, rely on carbonyl compounds or their derivatives. iipseries.orgscispace.com For example, the Doebner-von Miller reaction involves the reaction of an aniline (B41778) with α,β-unsaturated aldehydes or ketones. 3-(2',4'-Difluorophenyl)propionaldehyde can first undergo a self-condensation reaction (an aldol condensation) to form an α,β-unsaturated aldehyde, which can then react with anilines to produce substituted quinolines. This approach allows for the direct incorporation of the fluorinated side chain into the final quinoline ring system. nih.gov

Imidazoles: Imidazoles are another class of heterocycles with broad biological significance. wjpsonline.commdpi.com The Radziszewski synthesis offers a direct route to tri-substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wjpsonline.com In this multicomponent reaction, 3-(2',4'-Difluorophenyl)propionaldehyde can serve as the aldehyde component, leading to the formation of imidazoles bearing the 3-(2,4-difluorophenyl)ethyl substituent. nih.govresearchgate.net Similarly, the van Leusen imidazole (B134444) synthesis utilizes an aldehyde and a primary amine to form an imine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) to construct the imidazole ring. mdpi.comorganic-chemistry.org

The table below outlines potential applications in heterocycle synthesis.

| Heterocycle | Synthesis Method | Role of 3-(2',4'-Difluorophenyl)propionaldehyde | Resulting Scaffold |

| Quinoline | Doebner-von Miller Reaction | Precursor to the required α,β-unsaturated aldehyde (via aldol condensation). | Quinoline with a 2,4-difluorophenyl-containing substituent. iipseries.org |

| Imidazole | Radziszewski Synthesis | Aldehyde component in a three-component reaction with a diketone and ammonia. wjpsonline.com | 2,4,5-trisubstituted imidazole with a 3-(2,4-difluorophenyl)ethyl group. |

| Imidazole | van Leusen Synthesis | Reacts with a primary amine to form an imine intermediate. mdpi.com | 1,4,5-trisubstituted or 1,5-disubstituted imidazole. |

This interactive table illustrates the role of the subject compound in established synthetic routes.

Derivatization for Synthetic Utility (e.g., imine formation for subsequent reactions)

Derivatization of the aldehyde group is a common strategy to modify its reactivity and enable subsequent transformations. A primary example is the formation of imines (also known as Schiff bases), which are nitrogen analogues of aldehydes and ketones. masterorganicchemistry.com 3-(2',4'-Difluorophenyl)propionaldehyde readily reacts with primary amines, often under mild acid catalysis, to form the corresponding N-substituted imine, with the elimination of water. masterorganicchemistry.comorganic-chemistry.org

This transformation is synthetically powerful for several reasons:

Activation for Nucleophilic Addition: The resulting imine, or its protonated form (the iminium ion), can be a potent electrophile. It can react with various nucleophiles in reactions analogous to those of carbonyls, such as in the Mannich reaction or Strecker amino acid synthesis. nih.gov

Intermediate in Multicomponent Reactions (MCRs): The in-situ formation of an imine from the aldehyde and an amine is the first step in numerous MCRs. nih.govnih.gov For example, in the Ugi or Passerini reactions, the imine intermediate is trapped by other components (isocyanides and carboxylic acids) to rapidly build molecular complexity.

Cycloaddition Reactions: Imines can participate as dienophiles or azadienes in cycloaddition reactions, providing access to a variety of nitrogen-containing heterocyclic rings. nih.gov

The imine derived from 3-(2',4'-Difluorophenyl)propionaldehyde thus becomes a key intermediate, allowing the difluorophenyl moiety to be incorporated into a diverse range of nitrogen-containing scaffolds. nih.govredalyc.org

Design of Novel Scaffolds with Fluorinated Moieties

The strategic incorporation of fluorine into organic molecules is a well-established principle in modern drug design. nih.gov Fluorine atoms can profoundly alter a molecule's electronic properties, conformation, membrane permeability, and metabolic stability. The presence of the 2,4-difluorophenyl group in 3-(2',4'-Difluorophenyl)propionaldehyde makes it an ideal starting material for designing novel molecular scaffolds with these beneficial properties. nih.govmdpi.com

By utilizing the synthetic transformations discussed previously—such as heterocycle formation and multicomponent reactions—chemists can use 3-(2',4'-Difluorophenyl)propionaldehyde to construct libraries of new compounds that feature this specific fluorination pattern. mdpi.com For example, synthesizing a series of quinoline or imidazole derivatives from this aldehyde directly yields novel chemical entities where the fluorinated group is appended to a known pharmacophore. nih.govmdpi.com

The development of such fluorinated scaffolds is a reliable strategy for discovering new drug candidates. nih.gov The unique properties imparted by the fluorine atoms can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated counterparts. nih.gov Therefore, 3-(2',4'-Difluorophenyl)propionaldehyde is not just a simple aldehyde but a strategic building block for the rational design of next-generation bioactive molecules. researchgate.net

Mechanistic Investigations of Reactions Involving 3 2 ,4 Difluorophenyl Propionaldehyde

Elucidation of Reaction Pathways and Intermediates

No specific studies on the reaction pathways or intermediates for 3-(2',4'-Difluorophenyl)propionaldehyde were found. For simpler aldehydes, reactions typically involve the carbonyl group, but the presence of the difluorophenyl substituent would be expected to influence electron density and steric accessibility, leading to potentially unique pathways that require empirical study.

Proton Transfer and Electron Flow Mechanisms

Radical and Ionic Pathways

Both radical and ionic pathways are common in organic chemistry. khanacademy.org The difluorophenyl group might influence the stability of potential radical or ionic intermediates. mdpi.com For instance, studies on other fluorophenyl-substituted compounds have explored their synthesis and properties, but this has not been extended to the mechanistic pathways of the target aldehyde. mdpi.comnih.gov Research on related compounds like 1-(3′,4′-dimethoxyphenyl) propene involves radical intermediates in its degradation, but similar investigations for 3-(2',4'-Difluorophenyl)propionaldehyde are absent. nih.gov

Kinetic Studies and Rate Determining Steps

Kinetic data, which are crucial for determining reaction rates and identifying rate-determining steps, are not available for reactions involving 3-(2',4'-Difluorophenyl)propionaldehyde. While kinetic studies have been performed on various other aldehydes, including perfluoroaldehydes and structurally related ketones, these findings cannot be directly extrapolated to the specific target compound due to differences in structure and electronic effects. copernicus.org

Influence of Catalysis on Reaction Mechanisms

Catalysis is key to controlling many chemical transformations. Research has explored how different catalysts, including acids, bases, and transition metals, affect reactions like aldol (B89426) condensations, hydrogenations, and Guerbet reactions for other aldehydes. escholarship.orgchemrxiv.org For example, zeolites have been studied as catalysts in the Prins reaction. mdpi.com However, there is no specific information on how catalysts influence the reaction mechanisms of 3-(2',4'-Difluorophenyl)propionaldehyde.

Stereochemical Control and Mechanism

The carbon atom adjacent to the aldehyde group in 3-(2',4'-Difluorophenyl)propionaldehyde is prochiral, meaning stereochemical control is a relevant aspect of its reactivity. wikipedia.org Strategies exist for controlling stereochemistry in reactions involving other aldehydes, such as using cinchona alkaloids in asymmetric fluorination after an Ugi reaction. beilstein-journals.org Despite this, no studies were found that specifically address the stereochemical control or the mechanisms to achieve it in reactions of 3-(2',4'-Difluorophenyl)propionaldehyde.

Solvent Effects and Reaction Environment Influences on Mechanism

Solvents can dramatically affect reaction rates and even alter mechanistic pathways. For instance, the catalytic reduction of propionaldehyde (B47417) shows significantly different conversion rates depending on the solvent used, with aliphatic solvents being more effective than ethers. nih.gov Similarly, studies on the thermolysis of fluorophenyl-substituted trioxanes demonstrate a clear kinetic solvent effect. nih.gov However, research detailing how solvents or the reaction environment influence the mechanisms of reactions involving 3-(2',4'-Difluorophenyl)propionaldehyde is currently unavailable.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic charge distributions. nrel.gov

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying organic molecules. mdpi.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. aps.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. nrel.gov

For 3-(2',4'-Difluorophenyl)propionaldehyde, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Quantifying properties such as dipole moment, Mulliken atomic charges, and molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

DFT calculations utilize various functionals, such as B3LYP or M06-2X, and basis sets, like def2-TZVP, to approximate the complex electron correlation effects. nrel.govnih.gov

Table 1: Illustrative DFT-Calculated Properties for 3-(2',4'-Difluorophenyl)propionaldehyde

This table presents hypothetical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) to illustrate the type of information generated.

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Total Energy | -688.123 Hartree | Indicates the electronic stability of the molecule. |

| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule. |

| Charge on Aldehyde Carbon (C=O) | +0.45 e | Indicates a significant partial positive charge, making it an electrophilic center. |

| Charge on Aldehyde Oxygen (C=O) | -0.52 e | Indicates a partial negative charge, making it a nucleophilic and hydrogen-bond accepting site. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.commalayajournal.org

An FMO analysis of 3-(2',4'-Difluorophenyl)propionaldehyde would reveal:

The energy of the HOMO, LUMO, and the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. malayajournal.org

The spatial distribution of the HOMO and LUMO. For this molecule, the HOMO would likely be localized on the difluorophenyl ring, while the LUMO would be concentrated around the electron-deficient carbonyl group (C=O) of the aldehyde function. This distribution confirms the carbonyl carbon as the primary site for nucleophilic attack.

Table 2: Illustrative FMO Data for 3-(2',4'-Difluorophenyl)propionaldehyde

This table shows example energy values that would be derived from an FMO analysis, highlighting the molecule's electronic reactivity profile.

| Orbital | Energy (eV) (Example) | Primary Location |

|---|---|---|

| HOMO | -6.85 eV | Difluorophenyl Ring |

| LUMO | -1.98 eV | Carbonyl (C=O) Group |

| HOMO-LUMO Gap (ΔE) | 4.87 eV | N/A |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational dynamics and stability of molecules in various environments, such as in a solvent. nih.govresearchgate.net For 3-(2',4'-Difluorophenyl)propionaldehyde, MD simulations could be used to explore the flexibility of the propionaldehyde (B47417) side chain relative to the rigid difluorophenyl ring and to study its interactions with solvent molecules.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. mdpi.comrsc.org By analyzing the electronic properties derived from quantum chemical calculations, such as atomic charges and FMOs, predictions can be made about how 3-(2',4'-Difluorophenyl)propionaldehyde will behave in a reaction. For instance, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic addition reactions. Computational models can quantify this effect and predict the relative rates of reaction compared to non-fluorinated analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com In the context of reactivity, a QSAR model could be developed for a series of substituted phenylpropionaldehydes, including 3-(2',4'-Difluorophenyl)propionaldehyde.

This would involve:

Dataset Assembly: Compiling a set of related molecules with experimentally measured reactivity data (e.g., reaction rates).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural, physical, or electronic properties.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or comparative molecular field analysis (CoMFA), to build a mathematical model that correlates the descriptors with the observed reactivity. nih.govresearchgate.net

Validation: Testing the model's predictive power on an external set of compounds not used in the model development. mdpi.com

A successful QSAR model would allow for the rapid prediction of reactivity for new, unsynthesized analogues, guiding the design of molecules with desired reaction characteristics.

In Silico Pathway Generators for Transformation Prediction

While specific experimental studies on the biotransformation of 3-(2',4'-Difluorophenyl)propionaldehyde are not extensively documented in publicly available literature, computational and theoretical methods serve as valuable tools for predicting its metabolic fate. In silico pathway generators and metabolism prediction software utilize extensive databases of known metabolic reactions and algorithms based on chemical reactivity to forecast the transformation of xenobiotics. These tools can predict the likely sites of metabolism and the structures of potential metabolites, offering insights into the compound's biotransformation profile in various biological systems, including mammalian and microbial environments.

For a molecule like 3-(2',4'-Difluorophenyl)propionaldehyde, in silico models would typically assess the reactivity of its two primary structural features: the difluorinated phenyl ring and the propionaldehyde side chain.

The propionaldehyde functional group is a primary target for metabolic enzymes. Computational models predict two main pathways for its transformation:

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, a common metabolic reaction catalyzed by aldehyde dehydrogenases (ALDH). This would result in the formation of 3-(2',4'-Difluorophenyl)propanoic acid. Cytochrome P450 (CYP) enzymes can also mediate the oxidative deformylation of aldehydes.

Reduction: The aldehyde can also undergo reduction to the corresponding primary alcohol, 3-(2',4'-Difluorophenyl)propan-1-ol, a reaction often catalyzed by alcohol dehydrogenases (ADH) and aldo-keto reductases (AKRs).

The difluorophenyl ring represents another potential site for metabolic modification, primarily through oxidative pathways mediated by CYP enzymes. Key predicted transformations include:

Aromatic Hydroxylation: In silico tools would predict the hydroxylation of the aromatic ring as a significant metabolic pathway. The position of hydroxylation is influenced by the directing effects of the fluorine and alkyl substituents. This would lead to the formation of various phenolic metabolites.

Defluorination: The carbon-fluorine bond is generally stable; however, microbial degradation pathways for fluoroaromatics sometimes involve enzymatic removal of fluorine through hydroxylation. researchgate.net This process, known as oxygenolytic defluorination, can lead to the formation of catechols and other hydroxylated intermediates. researchgate.net While less common in mammalian metabolism, it is a potential transformation pathway in environmental or microbial contexts. In silico models for microbial degradation may predict initial attacks on the non-fluorinated parts of the molecule to activate the C-F bonds for cleavage. researchgate.netmdpi.com

The predictions generated by in silico tools are valuable for hypothesis generation in metabolic studies. They can guide the design of laboratory experiments to identify and characterize the actual metabolites formed in biological systems. Various computational platforms, such as those that predict biological pathways based on chemical structure, can be employed to forecast potential metabolic, signaling, or biodegradative routes for chemical compounds. nih.gov

The following table summarizes the plausible metabolic transformations for 3-(2',4'-Difluorophenyl)propionaldehyde as predicted by the general principles of in silico metabolic pathway generators.

| Predicted Transformation | Functional Group Involved | Predicted Metabolite Class | Key Enzyme Families |

|---|---|---|---|

| Oxidation of Aldehyde | Propionaldehyde | Carboxylic Acid | Aldehyde Dehydrogenase (ALDH), Cytochrome P450 (CYP) |

| Reduction of Aldehyde | Propionaldehyde | Alcohol | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) |

| Aromatic Hydroxylation | Difluorophenyl Ring | Phenol | Cytochrome P450 (CYP) |

| Oxygenolytic Defluorination | Difluorophenyl Ring | Catechol / Hydroxylated Aromatics | Dioxygenases (in microbial systems) |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Reaction Monitoring

Spectroscopic methods are powerful non-destructive tools for monitoring chemical reactions. By tracking the changes in signals corresponding to specific functional groups or atomic environments, chemists can follow the consumption of reactants and the formation of products over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules and is highly effective for reaction monitoring.

¹H NMR: Proton NMR provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the synthesis of 3-(2',4'-Difluorophenyl)propionaldehyde, ¹H NMR can be used to track the appearance of the characteristic aldehyde proton signal. This signal is typically found far downfield (δ 9.5-10.0 ppm) and appears as a triplet due to coupling with the adjacent CH₂ group. The disappearance of signals from the starting material, such as the carbinol proton of 3-(2',4'-Difluorophenyl)propan-1-ol (typically δ ~3.7 ppm), and the concurrent emergence of the aldehyde proton and associated methylene (B1212753) signals confirm the progress of an oxidation reaction.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in a molecule. The most distinctive signal for 3-(2',4'-Difluorophenyl)propionaldehyde is the carbonyl carbon of the aldehyde group, which resonates at a very low field (δ ~200 ppm). The aromatic carbons are also readily identified, with their chemical shifts influenced by the fluorine substituents. The C-F couplings provide additional structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds. It provides direct information about the chemical environment of the fluorine atoms. For 3-(2',4'-Difluorophenyl)propionaldehyde, two distinct signals would be expected for the non-equivalent fluorine atoms at the C-2' and C-4' positions of the phenyl ring. The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the electronic structure of the molecule, making this technique valuable for confirming the integrity of the difluorophenyl group throughout a reaction sequence.

Table 1: Representative NMR Data for 3-(2',4'-Difluorophenyl)propionaldehyde The following table presents expected chemical shift (δ) ranges and multiplicities for the key signals of the target compound. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CHO | 9.7 - 9.8 | Triplet (t) |

| Ar-H | 6.8 - 7.3 | Multiplet (m) | |

| Ar-CH₂- | 2.9 - 3.0 | Triplet (t) | |

| -CH₂-CHO | 2.7 - 2.8 | Triplet of doublets (td) | |

| ¹³C | -C HO | 201 - 203 | Singlet |

| Ar-C -F (C-2', C-4') | 158 - 164 | Doublet (d, ¹JCF) | |

| Ar-C | 110 - 135 | Various (d, m) | |

| Ar-C H₂- | 45 - 47 | Singlet | |

| -C H₂-CHO | 25 - 27 | Singlet | |

| ¹⁹F | F (at C-2') | -110 to -115 | Multiplet (m) |

| F (at C-4') | -115 to -120 | Multiplet (m) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence or absence of specific functional groups.

For 3-(2',4'-Difluorophenyl)propionaldehyde, the most prominent absorption band in the IR spectrum is the strong C=O (carbonyl) stretch of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. Another key diagnostic peak is the C-H stretch of the aldehyde proton, which gives rise to one or two characteristic bands between 2700 and 2900 cm⁻¹. Monitoring a reaction, such as the oxidation of the corresponding alcohol, would involve observing the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the simultaneous appearance of the sharp and intense C=O aldehyde band. Additionally, C-F stretching vibrations in the fingerprint region (1100-1300 cm⁻¹) can confirm the presence of the difluorophenyl moiety.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is primarily used for compounds containing chromophores, such as aromatic rings and carbonyl groups. The 2,4-difluorophenyl ring and the aldehyde carbonyl group in 3-(2',4'-Difluorophenyl)propionaldehyde constitute a chromophoric system. This allows for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. lawdata.com.tw When monitoring reactions, changes in the concentration of the reactant, intermediates, and product can be tracked by measuring the absorbance at a specific wavelength (λ_max) where the compound of interest absorbs maximally. lawdata.com.tw

Mass Spectrometry (MS) Techniques